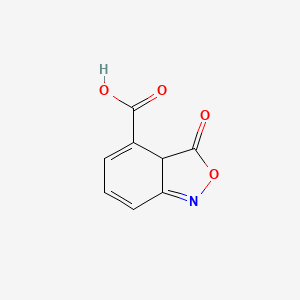![molecular formula C21H17Cl2NS B12344116 2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride](/img/structure/B12344116.png)
2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride is a synthetic organic compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride typically involves the reaction of chlorodiphenylmethane with 3-methylbenzo[d]thiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
化学反应分析
Types of Reactions
2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with different functional groups, while substitution reactions can produce a variety of substituted thiazole compounds .
科学研究应用
2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride include other thiazole derivatives, such as:
- 2,3-Dimethylbenzothiazolium iodide
- N-Methyl-2-methylbenzothiazolium iodide
- 2,3-Dimethylbenzo[d]thiazol-3-ium iodide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical structure and biological activity.
属性
分子式 |
C21H17Cl2NS |
|---|---|
分子量 |
386.3 g/mol |
IUPAC 名称 |
2-[chloro(diphenyl)methyl]-3-methyl-1,3-benzothiazol-3-ium;chloride |
InChI |
InChI=1S/C21H17ClNS.ClH/c1-23-18-14-8-9-15-19(18)24-20(23)21(22,16-10-4-2-5-11-16)17-12-6-3-7-13-17;/h2-15H,1H3;1H/q+1;/p-1 |
InChI 键 |
RBDZUGCZQOKWES-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=C(SC2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12344039.png)




![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12344096.png)


![[(2R,3S,4R,5R)-2-azido-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12344126.png)
![2-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B12344127.png)


![4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12344135.png)
